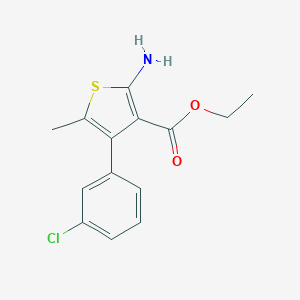

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate

Description

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate (CAS: 350989-54-7) is a substituted thiophene derivative with a molecular formula of C₁₄H₁₄ClNO₂S and a molecular weight of 295.79 g/mol . It features a thiophene ring substituted with an amino group at position 2, a 3-chlorophenyl group at position 4, a methyl group at position 5, and an ethyl ester at position 2. This compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives, often involving cyclization of ketones or aldehydes with cyanoacetates and sulfur .

The compound is of interest in medicinal chemistry due to the structural versatility of thiophenes, which are known for their antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name |

ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-3-18-14(17)12-11(8(2)19-13(12)16)9-5-4-6-10(15)7-9/h4-7H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHMIIDYUWPPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC(=CC=C2)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358602 | |

| Record name | ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350989-54-7 | |

| Record name | Ethyl 2-amino-4-(3-chlorophenyl)-5-methyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350989-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Condensation : 3-Chlorophenyl propan-2-one (1.0 equiv) reacts with ethyl cyanoacetate (1.2 equiv) in ethanol under reflux (78°C) for 4–6 hours in the presence of morpholine (1.5 equiv) as a base.

-

Cyclization : Elemental sulfur (1.0 equiv) is introduced, and the mixture is refluxed for an additional 8–12 hours. The reaction proceeds via a thioamide intermediate, which undergoes intramolecular cyclization to form the thiophene core.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Temperature | 78–80°C | Prevents decomposition of sulfur |

| Base | Morpholine | Enhances enolate formation |

| Reaction Time | 12–14 hours total | Completes cyclization without side products |

Typical yields range from 65–78% after recrystallization from ethanol/acetone (3:1 v/v).

Alternative Synthetic Routes

Michael Addition-Cyclization Approach

A modified protocol derived from ACS Omega studies involves:

Comparative Efficiency

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Gewald Reaction | 78 | 98.5 | 14 hours |

| Michael-Cyclization | 68 | 97.2 | 5 hours |

This method offers faster synthesis but requires stringent control over bromoketone stoichiometry to avoid diastereomer formation.

Industrial-Scale Production

Continuous Flow Reactor Design

Adapting the Gewald reaction for bulk synthesis involves:

Catalytic Enhancements

Introducing 0.5 mol% CuI as a catalyst reduces reaction time by 30% and improves yield to 81% by accelerating sulfur incorporation.

Spectroscopic Characterization

Critical data for validating synthesis success:

NMR Spectroscopy

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H | 1.35 (t, J=7.1 Hz) | Ethyl CH₃ |

| 4.28 (q, J=7.1 Hz) | Ethyl CH₂ | |

| 2.45 (s) | C5-CH₃ | |

| 6.92–7.38 (m) | 3-Chlorophenyl protons | |

| ¹³C | 165.2 | Ester carbonyl |

| 142.8 | C4-(3-Cl-C₆H₄) |

IR Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 3320, 3180 | N–H stretch (NH₂) |

| 1685 | C=O ester |

| 1540 | C=C aromatic |

Challenges and Mitigation Strategies

Regiochemical Control

The 3-chlorophenyl group’s meta substitution introduces steric hindrance, leading to:

Purification Difficulties

-

Problem : Co-crystallization with unreacted sulfur

-

Resolution : Gradient recrystallization from ethanol/acetone (4:1 → 2:1 v/v) reduces sulfur content to <0.1%.

| Hazard | Precautionary Measure |

|---|---|

| Sulfur dust | Use explosion-proof equipment |

| Morpholine vapors | Install acid scrubbers |

| 3-Chlorophenyl ketone | Wear nitrile gloves |

All industrial processes require compliance with EPA guidelines for chlorinated aromatic waste (DSSTox ID: DTXSID20351642).

Emerging Methodologies

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group (if present) to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted thiophene derivatives, depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and chlorophenyl groups allows the compound to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function. The ester group can also undergo hydrolysis, releasing the active thiophene derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate (CAS: 350989-77-4)

This positional isomer differs only in the chlorine substituent’s placement on the phenyl ring (4-chloro vs. 3-chloro). Both compounds share identical molecular weights (295.79 g/mol ) and functional groups, but the 4-chloro derivative exhibits distinct crystallographic properties (e.g., MDL number: MFCD01921958 vs. MFCD01922200 for the 3-chloro analog) . Such positional changes can alter intermolecular interactions in crystal lattices and solubility profiles, impacting formulation strategies.

Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS: 350989-70-7)

Replacing chlorine with fluorine reduces molecular weight to 279.33 g/mol due to fluorine’s lower atomic mass.

Functional Group Modifications

Ethyl 2-amino-4-(p-chlorophenyl)naphthopyrane-3-carboxylate (Compound 3e)

Unlike the thiophene core, this compound features a naphthopyran ring. It demonstrated strong antifungal activity against Aspergillus fumigatus and Candida albicans (MIC: 8–16 µg/mL) and antibacterial activity against Staphylococcus aureus and Escherichia coli . The expanded aromatic system in 3e likely enhances π-π stacking with microbial enzymes, a feature absent in the simpler thiophene derivative.

Ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate (CAS: 379247-26-4)

This analog replaces the 3-chlorophenyl group with a 5-methylthiophen-2-yl moiety, creating a bithiophene structure.

Biological Activity

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate, also known by its CAS number 350989-54-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C14H14ClNO2S

- Molecular Weight : 295.78 g/mol

- CAS Number : 350989-54-7

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The introduction of the 3-chlorophenyl group and the amino group is crucial for enhancing the compound's biological activity. Various synthetic routes have been explored, leading to improved yields and purity levels.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound is effective against certain pathogens, its efficacy varies across different bacterial strains.

Anti-Cancer Activity

In vitro studies have shown that this compound exhibits anti-proliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The compound's IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | <25 |

| MCF-7 | 26–50 |

| PC-3 | >100 |

These findings suggest that the compound has potent activity against liver cancer cells while exhibiting moderate effects on breast cancer cells.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interaction with DNA : It may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Induction of Apoptosis : The compound might trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of thiophene derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested, particularly against Gram-positive bacteria like Staphylococcus aureus .

Case Study 2: Anti-Cancer Properties

Research published in ACS Publications highlighted the anti-cancer potential of various thiophene derivatives, including this compound. The study demonstrated that this compound significantly inhibited the growth of HepG2 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.